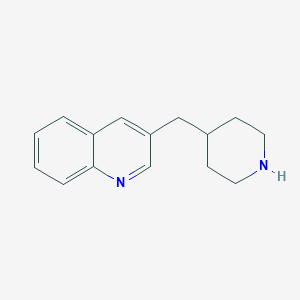

3-Piperidin-4-ylmethyl-quinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(piperidin-4-ylmethyl)quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2/c1-2-4-15-14(3-1)10-13(11-17-15)9-12-5-7-16-8-6-12/h1-4,10-12,16H,5-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OATCEHWCYFWXNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC2=CC3=CC=CC=C3N=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 3 Piperidin 4 Ylmethyl Quinoline

Foundational Quinoline (B57606) Synthesis Approaches

The construction of the quinoline ring system can be achieved through several classic named reactions, each offering a distinct pathway from readily available starting materials. These methods have been refined over the years and remain fundamental to the synthesis of a wide array of quinoline derivatives.

Skraup Synthesis and its Adaptations

The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, is a venerable method for producing quinolines. nih.gov The archetypal reaction involves heating an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent, such as nitrobenzene. nih.gov The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline. rsc.org Subsequent cyclization and oxidation yield the quinoline ring. rsc.orgnih.gov

A key feature of the Skraup synthesis is its ability to produce quinolines with substituents on the benzene (B151609) ring by starting with a substituted aniline. rsc.org While the original reaction was known for its vigorous nature, modifications, such as the use of ferrous sulfate (B86663) or arsenic acid as a milder oxidizing agent, have been developed to control the reactivity. nih.gov

Table 1: Key Features of the Skraup Synthesis

| Feature | Description |

| Reactants | Aniline, glycerol, sulfuric acid, oxidizing agent (e.g., nitrobenzene) |

| Key Intermediates | Acrolein, 1,2-dihydroquinoline |

| Product | Quinoline (substituted on the benzene ring if a substituted aniline is used) |

| Modifications | Use of milder oxidizing agents to control reaction vigor. |

Combe's Quinoline Synthesis and Derivatives

The Combes synthesis provides a route to 2,4-disubstituted quinolines. nih.govresearchgate.net This method involves the condensation of an aniline with a β-diketone in the presence of an acid catalyst, typically sulfuric acid. nih.govresearchgate.netntu.edu.sg The initial reaction forms a Schiff base intermediate, which then undergoes an acid-catalyzed ring closure to form the quinoline product. researchgate.netntu.edu.sg

The choice of the β-diketone allows for the introduction of various substituents at the 2- and 4-positions of the quinoline ring. researchgate.net Polyphosphoric acid (PPA) has also been employed as a catalyst and dehydrating agent in this synthesis. researchgate.net

Knorr Quinoline Synthesis Principles

The Knorr quinoline synthesis is a method for preparing 2-hydroxyquinolines (quinolones) from β-ketoanilides. mdpi.comnih.gov The reaction is typically carried out in the presence of a strong acid, such as sulfuric acid, which promotes the cyclization of the β-ketoanilide. mdpi.comnih.govpressbooks.pub The reaction proceeds via an electrophilic aromatic substitution followed by dehydration. pressbooks.pub

Depending on the reaction conditions, the formation of 4-hydroxyquinolines can be a competing reaction. pressbooks.pub For instance, the use of a large excess of polyphosphoric acid (PPA) favors the formation of the 2-hydroxyquinoline, while smaller amounts can lead to the 4-hydroxy isomer. pressbooks.pub

Friedländer Condensation for Quinoline Ring Formation

The Friedländer synthesis is a versatile method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (a ketone or aldehyde). researchgate.netresearchgate.netresearchgate.net The reaction can be catalyzed by either acids or bases and proceeds through an initial aldol-type condensation followed by cyclodehydration to form the quinoline ring. researchgate.netresearchgate.net

This method is particularly useful for the synthesis of substituted quinolines, as the choice of both the 2-aminoaryl carbonyl compound and the α-methylene carbonyl compound allows for a high degree of substitution on both the benzene and pyridine (B92270) rings of the quinoline system. researchgate.net

Table 2: Comparison of Foundational Quinoline Syntheses

| Synthesis | Starting Materials | Key Feature | Product Type |

| Skraup | Aniline, glycerol, H₂SO₄, oxidizing agent | Forms the pyridine ring onto the aniline. | Primarily benzene-ring substituted quinolines. |

| Combe's | Aniline, β-diketone, acid catalyst | Condensation followed by cyclization. | 2,4-Disubstituted quinolines. |

| Knorr | β-Ketoanilide, strong acid | Cyclization of a pre-formed anilide. | 2-Hydroxyquinolines (quinolones). |

| Friedländer | 2-Aminoaryl aldehyde/ketone, α-methylene carbonyl compound | Condensation and cyclodehydration. | Highly substituted quinolines. |

| Niementowski | Anthranilic acid, ketone/aldehyde | Condensation reaction. | γ-Hydroxyquinoline derivatives. |

Niementowski Reaction in Quinoline Scaffold Construction

The Niementowski reaction involves the condensation of anthranilic acid with a ketone or an aldehyde to produce γ-hydroxyquinoline derivatives. nih.govresearchgate.net The reaction is typically carried out by heating the reactants together. nih.gov The mechanism is thought to be similar to the Friedländer synthesis, involving the formation of a Schiff base followed by intramolecular condensation and dehydration. nih.gov The high temperatures required for this reaction have made it less popular than other methods, though variations have been explored. nih.gov

Strategies for the Incorporation of Piperidine (B6355638) Moieties

The introduction of a piperidine ring onto a quinoline scaffold can be achieved through various synthetic strategies. The choice of method often depends on the desired point of attachment and the availability of suitable starting materials. A common and effective approach involves the functionalization of a pre-formed quinoline ring.

A particularly relevant strategy for the synthesis of 3-Piperidin-4-ylmethyl-quinoline is the reductive amination of a quinoline-3-carbaldehyde with 4-(aminomethyl)piperidine (B1205859). nih.gov This method involves the initial formation of an imine or enamine intermediate between the aldehyde and the amine, which is then reduced in situ to the desired amine.

The synthesis of the required quinoline-3-carbaldehyde can be accomplished via the Vilsmeier-Haack reaction of an appropriate acetanilide. nih.gov This reaction provides a 2-chloro-3-formylquinoline, where the chloro group can be subsequently removed or retained depending on the desired final product. nih.gov The formyl group at the 3-position is then perfectly positioned for the reductive amination.

The reductive amination itself can be carried out using various reducing agents, with sodium borohydride (B1222165) (NaBH₄) being a common and effective choice. nih.govnih.gov The reaction is typically performed in a protic solvent such as methanol. nih.gov

A plausible synthetic route to this compound would, therefore, involve:

Synthesis of Quinoline-3-carbaldehyde: This can be achieved through established methods, such as the Vilsmeier-Haack reaction on an appropriate aniline derivative.

Reductive Amination: The quinoline-3-carbaldehyde is then reacted with 4-(aminomethyl)piperidine in the presence of a reducing agent like sodium borohydride in a suitable solvent like methanol. The reaction would proceed via an imine intermediate which is then reduced to the final product.

This two-step sequence provides a convergent and flexible approach to the target molecule, allowing for modifications on both the quinoline and piperidine moieties if desired.

Direct Linkage and Coupling Reactions for Quinoline-Piperidine Hybrids

The direct formation of a bond between the quinoline and piperidine rings is a common and effective strategy for synthesizing quinoline-piperidine hybrids. These methods often involve the coupling of pre-functionalized quinoline and piperidine precursors.

One such approach begins with a 4-substituted aniline, which is converted to a 3-(4-substituted-phenylamino)-but-2-enoic acid ethyl ester. nih.gov This intermediate is then cyclized using polyphosphoric acid and a catalytic amount of phosphorus oxychloride to yield a 4-hydroxy quinoline derivative. nih.gov Subsequent alkylation and bromination steps produce a reactive quinoline intermediate that can be coupled with N-Boc piperazine (B1678402). nih.gov The final deprotection step with trifluoroacetic acid yields the desired quinoline-piperazine hybrid. nih.gov

Another strategy involves the use of palladium-catalyzed coupling reactions. For instance, the C-H functionalization of 8-methylquinoline (B175542) can be achieved using a palladium catalyst to form 8-etheral quinolines. rsc.org The proposed mechanism for this reaction involves the formation of a five-membered palladacycle, followed by oxidative addition and reductive elimination. rsc.org Nickel-catalyzed coupling has also been employed to link cyclic amines, such as piperidine, to the C-2 position of the quinoline ring. rsc.org

Researchers have also explored the synthesis of quinoline-piperidine derivatives with potential antimalarial activity. frontiersin.org In these studies, various derivatives were synthesized and tested against different strains of Plasmodium falciparum, with some compounds showing significant anti-plasmodial activity. frontiersin.org

A library of novel quinoline-piperidine conjugates was synthesized to investigate their antimalarial potential. nih.govnih.gov This involved coupling a bicyclic 1-azabicyclo[2.2.1]heptane scaffold and a 4-substituted monocyclic piperidine with different quinoline cores through either an addition-elimination reaction or a reductive amination. nih.govnih.gov

The following table summarizes some direct linkage and coupling reactions for the synthesis of quinoline-piperidine hybrids:

| Starting Materials | Key Reagents and Conditions | Product Type | Reference |

| 4-Substituted aniline, Ethyl acetoacetate | p-TsOH, Toluene, 110°C; PPA, POCl3; Dimethyl sulfate; NBS, AIBN; N-Boc piperazine, K2CO3, DMF; TFA, DCM | 6-Substituted-4-methoxy-2-[(piperazin-1-yl)methyl]-quinolines | nih.gov |

| 8-Methylquinoline, PhI(OAc)2 | Pd catalyst | 8-Etheral quinolines | rsc.org |

| Quinoline, Cyclic amines | Ni catalyst | C-2 aminated quinolines | rsc.org |

| Functionalized quinolines, Modified piperidines | Various coupling methods | Quinoline-piperidine conjugates | nih.gov |

Epoxide Ring-Opening Reactions in Quinoline-Piperidine Hybrid Synthesis

The ring-opening of epoxides presents a valuable synthetic route for the creation of quinoline-piperidine hybrids, often resulting in the formation of a β-amino alcohol linkage between the two heterocyclic systems. This method takes advantage of the high reactivity of the strained epoxide ring towards nucleophilic attack by the piperidine nitrogen.

A key precursor for this reaction is a quinoline derivative bearing an epoxide moiety, such as 3-(oxiran-2-ylmethyl)quinoline. The synthesis of such compounds can be achieved through various methods. For example, a pyridine can be first quaternerized with benzyl (B1604629) chloride and then reduced to an allylamine. youtube.com Subsequent epoxidation, often via a chlorohydrin intermediate, yields the desired epoxide. youtube.com

The crucial step in this synthetic sequence is the nucleophilic attack of a piperidine derivative on the epoxide ring. This reaction is typically carried out in a suitable solvent and can be influenced by factors such as the nature of the substituents on both the quinoline and piperidine rings, as well as the reaction conditions. The ring-opening is generally regioselective, with the piperidine nitrogen attacking the less sterically hindered carbon of the epoxide.

For instance, the reaction of 3-(2-chloroquinolin-3-yl)oxirane-2,2-dicarbonitrile with piperidine leads to the formation of a new 2-quinolone-piperidine hybrid through an epoxide ring-opening mechanism. researchgate.net This reaction provides a direct method for linking the two heterocyclic systems and introducing additional functional groups. researchgate.net

The versatility of this method allows for the synthesis of a diverse range of quinoline-piperidine hybrids with potential biological activities. The resulting β-amino alcohol functionality can also serve as a handle for further structural modifications.

Reductive Amination Routes for Piperidine Integration

Reductive amination is a widely utilized and versatile method for the formation of carbon-nitrogen bonds, making it a key strategy for integrating the piperidine moiety into a quinoline scaffold. researchgate.netacs.org This two-step process, which can often be performed in a single pot, involves the initial reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then subsequently reduced to the corresponding amine. pearson.com

In the context of synthesizing this compound analogues, a common approach involves the reductive amination of a quinoline-3-carboxaldehyde with a 4-aminopiperidine (B84694) derivative. The reaction can be carried out using a variety of reducing agents, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride, which are mild enough to selectively reduce the iminium ion in the presence of the carbonyl group. pearson.com

For example, commercially available 2-chloro-8-methylquinoline-3-carbaldehyde (B1582571) can be subjected to reductive amination with various amines to introduce the piperidine moiety. researchgate.net This is followed by an aromatic nucleophilic substitution to form trisubstituted quinolines. researchgate.net In cases where the desired piperidine substituent is derived from a ketone, the quinoline aldehyde is first converted to an oxime, which is then reduced to the corresponding amine using a catalyst like Raney-Ni before undergoing reductive amination. researchgate.net

The efficiency of reductive amination has been demonstrated in the synthesis of various biologically active compounds. For instance, cobalt-based composites have been shown to be effective catalysts for the reductive amination of aromatic aldehydes with amines in the presence of hydrogen. mdpi.com These catalysts have been successfully used in the amination of p-methoxybenzaldehyde with n-butylamine and benzylamine, yielding the corresponding amines in high yields. mdpi.com

The synthesis of piperidine iminosugars, a class of carbohydrate mimetics, also heavily relies on reductive amination routes. researchgate.net Intramolecular reductive amination of carbohydrate-derived aldehydes is a key step in the formation of the polyhydroxypiperidine ring. researchgate.net

The following table highlights some examples of reductive amination for the synthesis of piperidine-substituted quinolines:

| Quinoline Precursor | Piperidine/Amine Precursor | Key Reagents and Conditions | Product Type | Reference |

| 2-Chloro-8-methylquinoline-3-carbaldehyde | Various amines | Reductive amination, followed by aromatic nucleophilic substitution | Trisubstituted quinolines | researchgate.net |

| Quinoline-3-carbaldehyde | 4-Aminopiperidine derivatives | NaBH3CN or Sodium triacetoxyborohydride | 3-(Piperidin-4-ylaminomethyl)quinoline analogues | |

| p-Methoxybenzaldehyde | n-Butylamine, Benzylamine | Co-containing composites, H2 | N-substituted-N-(p-methoxybenzyl)amines | mdpi.com |

Mannich Reaction in the Formation of Piperidine-Substituted Quinoline Derivatives

The Mannich reaction is a powerful carbon-carbon bond-forming reaction that plays a significant role in the synthesis of various nitrogen-containing compounds, including piperidine-substituted quinoline derivatives. researchgate.net This one-pot, three-component condensation reaction typically involves an active hydrogen compound, an aldehyde, and a primary or secondary amine, such as piperidine. ajchem-a.com

In the context of synthesizing piperidine-substituted quinolines, the Mannich reaction can be employed to introduce a piperidinomethyl group onto the quinoline scaffold. For this, a quinoline derivative with an active hydrogen position, formaldehyde (B43269) (or a source thereof), and piperidine are reacted together. The reaction proceeds through the formation of a Mannich base.

Researchers have utilized the Mannich reaction for the synthesis of a variety of piperidine-containing compounds with potential biological activities. For instance, a series of Mannich bases were synthesized from sesamol, benzaldehydes, and piperidine/morpholine in a single-pot reaction. ajchem-a.com Some of these compounds exhibited very good antioxidant properties. ajchem-a.com

The stereoselectivity of the Mannich reaction has also been explored in the synthesis of enantiopure piperidine alkaloids. researchgate.net By using chiral auxiliaries or catalysts, it is possible to control the stereochemical outcome of the reaction and produce specific stereoisomers. researchgate.net A three-component vinylogous Mannich-type reaction has been developed to assemble multi-substituted chiral piperidines, which can serve as versatile intermediates for the synthesis of various natural alkaloids. rsc.org

The following table provides an overview of the Mannich reaction in the synthesis of piperidine-substituted compounds:

| Active Hydrogen Compound | Aldehyde | Amine | Product Type | Reference |

| Sesamol | Benzaldehydes | Piperidine/Morpholine | 4-(Aminoalkyl)-6-allyl-sesamols | ajchem-a.com |

| 1,3-bis-trimethylsilylenol ether | Various aldehydes | Various amines | Chiral dihydropyridinone | rsc.org |

| Enolizable ketone | Various aldehydes | Various amines | Piperidine derivatives | researchgate.net |

Multicomponent Reaction (MCR) Approaches for Piperidine-Bearing Analogues

Multicomponent reactions (MCRs) have emerged as a highly efficient and atom-economical strategy for the synthesis of complex molecules, including piperidine-bearing quinoline analogues. rsc.org MCRs allow for the formation of multiple bonds in a single synthetic operation, starting from three or more simple and readily available starting materials. researchgate.net This convergent approach offers significant advantages over traditional linear synthetic routes, including reduced reaction times, lower costs, and increased molecular diversity. rsc.org

Several named MCRs have been successfully applied to the synthesis of quinoline derivatives. For instance, the Povarov reaction, a three-component reaction between an aniline, an aldehyde, and an electron-rich alkene, can be used to construct the quinoline core. By employing a piperidine-containing starting material as one of the components, it is possible to directly incorporate the piperidine moiety into the final quinoline product.

Another relevant MCR is the Ugi reaction, a four-component reaction of a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. This reaction is known for its ability to generate a high degree of molecular diversity and has been utilized in the synthesis of various heterocyclic scaffolds.

The synthesis of complex piperidine scaffolds has been achieved through a four-component reaction involving an intermolecular Diels-Alder reaction. researchgate.net This approach allows for the construction of polysubstituted piperidones, which can serve as valuable intermediates for the synthesis of natural products and other biologically active molecules. researchgate.net

The use of MCRs in the synthesis of quinoline derivatives has been extensively reviewed, highlighting the versatility of this approach in generating diverse chemical libraries for drug discovery and other applications. rsc.org These reactions often proceed with high regioselectivity and can be performed under mild and environmentally friendly conditions. rsc.org

The following table summarizes some MCR approaches for the synthesis of piperidine-bearing analogues:

| Reaction Type | Starting Materials | Product Type | Reference |

| Povarov reaction | Aniline, Aldehyde, Electron-rich alkene | Quinoline derivatives | rsc.org |

| Ugi reaction | Ketone/Aldehyde, Amine, Carboxylic acid, Isocyanide | Diverse heterocyclic scaffolds | rsc.org |

| Four-component Diels-Alder reaction | Various | Polysubstituted piperidones | researchgate.net |

| Three-component coupling | Alkyne, Amine, Aldehyde | 2,3-Disubstituted quinolines | nih.gov |

Advanced Derivatization and Structural Modifications of this compound Analogues

The this compound scaffold serves as a versatile template for further structural modifications and derivatization, allowing for the fine-tuning of its physicochemical and biological properties. nih.govmdpi.com These modifications can be directed at various positions on both the quinoline and piperidine rings, as well as the linker connecting them.

One common strategy involves the functionalization of the quinoline ring. For instance, the introduction of different substituents at the C-2, C-4, C-6, and C-8 positions of the quinoline nucleus can significantly impact the biological activity of the resulting analogues. nih.govnih.gov This can be achieved through various reactions, such as nucleophilic aromatic substitution, cross-coupling reactions, or electrophilic aromatic substitution. nih.govrsc.org

The piperidine ring also offers multiple sites for derivatization. The nitrogen atom of the piperidine can be acylated, alkylated, or sulfonylated to introduce a wide range of functional groups. nih.gov For example, a series of quinoline-piperazine hybrids were synthesized where the piperazine nitrogen was functionalized with various sulfonyl and acyl chlorides. nih.gov Additionally, substituents can be introduced on the carbon atoms of the piperidine ring, which can influence the conformational preferences and binding interactions of the molecule. youtube.com

The development of hybrid molecules, where the this compound scaffold is combined with other pharmacophores, is another promising approach for generating novel compounds with enhanced or dual biological activities. frontiersin.orgnih.gov This strategy has been successfully employed in the design of new antimalarial agents. nih.gov

The following table provides examples of advanced derivatization and structural modifications of this compound analogues:

| Modification Site | Reaction Type | Resulting Analogue | Reference |

| Quinoline Ring (C-2, C-6) | Nucleophilic aromatic substitution, Alkylation | Substituted quinoline-piperazine hybrids | nih.gov |

| Quinoline Ring (C-8) | Palladium-catalyzed etherification | 8-Etheral quinolines | rsc.org |

| Piperidine Nitrogen | Sulfonylation, Acylation | N-Sulfonyl and N-acyl piperazine derivatives | nih.gov |

| Piperidine Ring | Stereoselective synthesis | Chiral piperidine derivatives | researchgate.netrsc.org |

| Hybridization | Coupling with other pharmacophores | Hybrid molecules with potential dual activity | nih.gov |

Pharmacological and Biological Activity Investigations of 3 Piperidin 4 Ylmethyl Quinoline Analogues in Vitro and Preclinical Studies

Broad Spectrum of Biological Activities Associated with Quinoline-Piperidine Hybrids

The quinoline (B57606) nucleus is a well-established pharmacophore present in numerous clinically used drugs, while the piperidine (B6355638) ring is a common feature in many biologically active compounds. nih.govresearchgate.net The combination of these two heterocyclic systems into quinoline-piperidine hybrids has resulted in molecules with a diverse range of biological activities. nih.govnih.govrsc.orgnih.govmdpi.comnih.gov These hybrids have demonstrated potential as antibacterial, antifungal, anti-inflammatory, and antitubercular agents. mdpi.comnih.govrsc.orgresearchgate.net The rationale behind creating these hybrid structures is often to achieve a dual mode of action or to enhance the physicochemical properties of the parent molecules, thereby improving their therapeutic efficacy. nih.govmalariaworld.org The versatility of the quinoline-piperidine scaffold allows for structural modifications at various positions, leading to a broad chemical space for drug discovery and development. nih.gov

Antimalarial Activity Assessments

Malaria, a life-threatening parasitic disease, continues to be a major global health concern, largely due to the emergence of drug-resistant strains of Plasmodium falciparum. nih.govresearchgate.netnih.gov The quinoline core has historically been a cornerstone of antimalarial chemotherapy, with drugs like chloroquine (B1663885) and mefloquine (B1676156) playing pivotal roles. nih.govresearchgate.net

Efficacy against Plasmodium falciparum Strains (Chloroquine-Sensitive and Chloroquine-Resistant)

Numerous studies have demonstrated the potent in vitro antimalarial activity of 3-piperidin-4-ylmethyl-quinoline analogues against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. nih.govresearchgate.netacs.org For instance, a series of novel quinoline-piperidine conjugates, specifically 4-aminoquinoline (B48711) derivatives, exhibited highly potent activities in the nanomolar range against both the NF54 (CQS) and K1 (CQR) strains of P. falciparum. nih.govnih.gov Notably, some of these compounds were found to be 2.5- to 7-fold more potent than chloroquine against the resistant K1 strain, with resistance indices (RI) approximately 10 times lower than that of chloroquine. nih.gov This suggests that these analogues can effectively circumvent the resistance mechanisms employed by the parasite. nih.gov

Table 1: In Vitro Antimalarial Activity of Selected Quinoline-Piperidine Analogues

Molecular Hybridization as a Strategy for Enhanced Antimalarial Potential

The strategy of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, has been effectively employed to enhance the antimalarial potential of quinoline-based compounds. malariaworld.org This approach aims to create hybrid molecules with improved biological activities, reduced potential for drug resistance, and better safety profiles. malariaworld.org In the context of quinoline-piperidine hybrids, the piperidine side chain is believed to be beneficial for the uptake and accumulation of the antimalarial drug within the parasite. nih.gov It is hypothesized that modifications to the side chain can create steric hindrance, thereby interfering with the drug efflux mechanisms in chloroquine-resistant strains. nih.gov This circumvention of resistance, rather than a dual mode of action, is often credited for the enhanced activity of these hybrid structures against resistant parasites. nih.gov

Anticancer and Antiproliferative Activities

In addition to their antimalarial properties, this compound analogues have emerged as a promising class of compounds in the field of oncology. ijpsjournal.com

Inhibition of Proliferation in Diverse Human Cancer Cell Lines

Numerous in vitro studies have demonstrated the potent antiproliferative activity of quinoline-piperidine hybrids against a wide range of human cancer cell lines. nih.govnih.govresearchgate.netnih.govnih.gov These include breast cancer (T-47D, MCF-7, MDA-MB-231), cervical cancer (HeLa), liver cancer (HepG2), colon cancer (HCT-116, RKO), and ovarian cancer (A2780) cell lines. nih.govnih.govresearchgate.netnih.govnih.gov For example, certain quinoline derivatives have shown significant antitumor activity against multiple cell lines, with some compounds emerging as potent antiproliferative agents. rsc.org The broad-spectrum efficacy of these compounds highlights their potential as versatile anticancer agents. rsc.org

Table 2: Antiproliferative Activity of a Quinoline-Piperazine Hybrid (Compound 10g)

Investigation of Molecular Targets and Mechanisms of Action

The anticancer effects of this compound analogues are attributed to their interaction with various molecular targets and the modulation of key cellular pathways.

Bcl-2 Inhibition: The B-cell lymphoma 2 (Bcl-2) protein is a key regulator of apoptosis, and its inhibition is a validated strategy in cancer therapy. nih.gov Quinoline-based compounds have been designed as Bcl-2 inhibitors, demonstrating the ability to interfere with the binding of Bcl-2 to pro-apoptotic proteins and exhibit potent anti-proliferative activity in Bcl-2-expressing cancer cell lines. nih.gov

IGF Receptor Modulation: While not extensively detailed in the provided context, the modulation of growth factor receptors like the Insulin-like Growth Factor (IGF) receptor is a known anticancer strategy. The broad activity of quinoline hybrids suggests potential interactions with such signaling pathways.

Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of tubulin, are essential for cell division, making them an attractive target for anticancer drugs. nih.govmdpi.com Several quinoline derivatives have been identified as potent inhibitors of tubulin polymerization. rsc.orgnih.govmdpi.com For example, one compound was shown to inhibit tubulin polymerization with an IC50 value of 17 ± 0.3 μM and induce cell cycle arrest at the G2/M phase. rsc.org

ATG5-Dependent Autophagy Pathway: Autophagy is a cellular process that can either promote cell survival or lead to cell death. Recent research has identified 4,7-disubstituted quinoline derivatives that can induce autophagy by targeting the stabilization of ATG5 (Autophagy Related 5), a key protein in the autophagy pathway. nih.gov One such compound effectively inhibited tumor growth in animal models by inducing excessive autophagy. nih.gov

Antimicrobial Activities

The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. mdpi.com Quinoline-based compounds, including those hybridized with a piperidine moiety, have been identified as a promising class of molecules with significant antibacterial and antifungal properties. mdpi.comresearchgate.net

Analogues of the quinoline scaffold have demonstrated notable antibacterial properties against both Gram-positive and Gram-negative bacteria. Research into quinoline derivatives has identified their potential to act as antibacterial agents against multidrug-resistant Pseudomonas aeruginosa by targeting the pathogen's ATP synthase, an enzyme essential for its survival. nih.govnih.gov A structure-activity relationship analysis of 18 quinoline derivatives provided insights into the balance of physical properties required to enhance cellular entry while maintaining this inhibitory action on ATP synthase. nih.gov

Hybrid molecules incorporating the quinoline structure have also been evaluated. In one study, quinoline-based hydroxyimidazolium hybrids generally showed limited inhibition of Gram-negative bacteria. nih.gov However, certain derivatives exhibited potent activity against Gram-positive strains like Staphylococcus aureus, with one hybrid demonstrating a Minimum Inhibitory Concentration (MIC) of 2 µg/mL. nih.gov Furthermore, quinoline-sulfonamide metal complexes have shown significant promise. A cadmium complex, in particular, displayed excellent activity against S. aureus and very good activity against the Gram-negative bacterium Escherichia coli. mdpi.com

Table 1: Antibacterial Activity of Selected Quinoline Analogues

| Compound Class | Bacterial Strain | Activity/Measurement | Source |

|---|---|---|---|

| Quinoline-based hydroxyimidazolium hybrid (7b) | Staphylococcus aureus | MIC: 2 µg/mL | nih.gov |

| Quinoline-based hydroxyimidazolium hybrid (7h) | Staphylococcus aureus | Inhibition at 20 µg/mL | nih.gov |

| N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) (QBSC 4d) | Staphylococcus aureus | Inhibition Zone: 21 mm; MIC: 19.04 × 10-5 mg/mL | mdpi.com |

| N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) (QBSC 4d) | Escherichia coli | Inhibition Zone: 19 mm; MIC: 609 × 10-5 mg/mL | mdpi.com |

| Quinoline derivative (63k) | Pseudomonas aeruginosa | MIC: 100 µg/mL | biointerfaceresearch.com |

The antifungal potential of quinoline-piperidine analogues has been explored against several clinically relevant fungal strains. Natural alkyl-quinolones produced by P. aeruginosa have themselves been found to possess antifungal activity against Candida albicans and Cryptococcus neoformans. researchgate.net Synthetic hybrid molecules have also been a key focus of investigation.

Studies on quinoline-based hydroxyimidazolium hybrids revealed notable antifungal activity against Cryptococcus neoformans, with some compounds showing an MIC value of 15.6 µg/mL. nih.gov These hybrids also demonstrated efficacy against other opportunistic fungi, including Candida species, with recorded MIC values of 62.5 µg/mL. nih.gov Similarly, research into piperidine-based surfactants has shown activity against both drug-susceptible and drug-resistant Candida albicans and Cryptococcus neoformans. researchgate.net One of the most potent activities was observed with a quinoline-sulfonamide cadmium complex, which exhibited an excellent antifungal effect against Candida albicans with an inhibition zone of 25 mm. mdpi.com While extensive data exists for Candida and Cryptococcus species, specific activity against Microsporum gypseum and Erysiphe graminis for this class of compounds is not as extensively documented in the reviewed literature.

Table 2: Antifungal Activity of Selected Quinoline-Piperidine Analogues

| Compound Class | Fungal Strain | Activity/Measurement | Source |

|---|---|---|---|

| Quinoline-based hydroxyimidazolium hybrids (7c-d) | Cryptococcus neoformans | MIC: 15.6 µg/mL | nih.gov |

| Quinoline-based hydroxyimidazolium hybrids | Candida spp. | MIC: 62.5 µg/mL | nih.gov |

| N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) (QBSC 4d) | Candida albicans | Inhibition Zone: 25 mm; MIC: 19.04 × 10-5 mg/mL | mdpi.com |

| Piperidine-based surfactants (e.g., P16S3, P16S4) | Candida albicans, Cryptococcus neoformans | Active against drug-susceptible and resistant strains | researchgate.net |

Neuropharmacological Activities

The structural framework of this compound is present in various molecules designed to interact with the central nervous system. These analogues have been investigated for their ability to modulate key enzymes and receptors involved in neurodegenerative diseases and neuropsychiatric disorders.

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy for managing Alzheimer's disease. nih.gov Numerous studies have evaluated piperidine-based conjugates and quinoline-related scaffolds for this purpose. nih.govresearchgate.net In vitro assays, often using the Ellman method, have shown that many of these compounds effectively inhibit both cholinesterases in the micromolar to submicromolar range. nih.gov

For instance, a series of 1,3-dimethylbenzimidazolinone derivatives linked to a benzylpiperidine moiety were synthesized and evaluated. nih.gov Within this series, compound 15b was a potent AChE inhibitor with an IC50 value of 0.39 µM, while compound 15j showed strong BChE inhibition with an IC50 of 0.16 µM. nih.gov Similarly, studies on coumarinyl thiazole (B1198619) hybrids, which can be considered structurally related, identified compounds with potent AChE inhibitory activity (IC50 of 0.87 µM for the most active member). nih.gov The research indicates that specific substitutions on the aromatic rings significantly influence the inhibitory potency and selectivity for either AChE or BChE. nih.govresearchgate.net

Table 3: Cholinesterase Inhibitory Activity of Representative Analogues

| Compound | Target Enzyme | Inhibitory Concentration (IC50) | Source |

|---|---|---|---|

| Compound 15b (benzylpiperidine-linked 1,3-dimethylbenzimidazolinone) | AChE | 0.39 µM | nih.gov |

| Compound 15j (benzylpiperidine-linked 1,3-dimethylbenzimidazolinone) | BChE | 0.16 µM | nih.gov |

| Compound 7c (arecoline-4-thiazolidinone derivative) | AChE | 6.62 µM | researchgate.net |

| Compound 7c (arecoline-4-thiazolidinone derivative) | BChE | 13.78 µM | researchgate.net |

| Compound 6b (coumarinyl thiazole hybrid) | AChE | 0.87 µM | nih.gov |

| Compound 6j (coumarinyl thiazole hybrid) | BChE | 11.01 µM | nih.gov |

Neurokinin (NK) receptors, particularly the NK2 and NK3 subtypes, are involved in various physiological processes and represent targets for therapeutic intervention. The isoquinolinone scaffold, a close relative of quinoline, forms the basis of novel neurokinin-3 receptor (NK3R) antagonists like SJX-653. nih.gov This compound demonstrates high selectivity, with over 100-fold preference for NK3R compared to the NK2 receptor. nih.gov

Research on spiro-substituted piperidines has led to the discovery of dual antagonists for NK1 and NK2 receptors. nih.gov By modifying the N-methylbenzamide and spiro-piperidine moieties, researchers developed compound YM-44778 , which showed high and well-balanced affinity for both NK1 and NK2 receptors, with IC50 values of 18 nM and 16 nM, respectively. nih.gov This work highlights how modifications to the piperidine portion of a molecule are crucial for achieving high affinity for the NK2 receptor. nih.gov These findings underscore the utility of the quinoline-piperidine framework in designing both highly selective single-receptor antagonists and dual-receptor antagonists.

Table 4: Receptor Antagonist Activity of Selected Analogues

| Compound | Target Receptor(s) | Affinity/Activity (IC50) | Source |

|---|---|---|---|

| YM-44778 (spiro-substituted piperidine) | NK1 / NK2 | 18 nM / 16 nM | nih.gov |

| SJX-653 (isoquinolinone scaffold) | NK3R | >100-fold selective over NK2R | nih.gov |

The dopamine (B1211576) D3 receptor is a key therapeutic target for treating several neuropsychiatric disorders, including schizophrenia and substance abuse. nih.gov The development of selective D3 receptor antagonists is an active area of research. nih.govwikipedia.org The structural difference between D2 and D3 receptors, particularly in the third intracellular loop (IL3), is a key determinant of ligand affinity, with the D3 receptor's IL3 contributing to its higher affinity for agonists like dopamine. nih.gov

Compounds with a structure featuring a piperazine (B1678402) or piperidine ring linked to an arylcarboxamide, such as N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)heterobiarylcarboxamides, have been identified as D3 receptor antagonists. wikipedia.org The antagonist PG 01037 is another example of a ligand targeting this receptor. wikipedia.org These compounds are being evaluated for their potential to modulate the effects of abused substances. The development of such selective ligands opens new avenues for therapeutic interventions in dopamine-related pathologies.

Table 5: Examples of Dopamine D3 Receptor Ligands

| Ligand/Compound Class | Receptor Interaction | Potential Application | Source |

|---|---|---|---|

| N-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butyl)heterobiarylcarboxamides | D3 Antagonist | Neuropsychiatric disorders | wikipedia.org |

| PG 01037 | D3 Antagonist | Substance abuse | wikipedia.org |

| Quinpirole | D2/D3 Agonist | Research tool | nih.gov |

Antituberculosis Activity Studies

Tuberculosis (TB) remains a major global health concern, necessitating the development of new and effective treatments, particularly against multidrug-resistant strains (MDR-TB). rsc.org Quinoline derivatives have emerged as a promising class of antitubercular agents. researchgate.netnih.gov

Recent research has explored the potential of quinoline-piperazine hybrids as potent antituberculosis agents. In one study, a series of 2,4,6-substituted quinoline conjugated piperazine sulfonamides and amides were synthesized and evaluated for their in vitro activity against various TB strains. rsc.orgnih.gov Two compounds from this series demonstrated significant inhibitory activity against all tested TB strains, with minimum inhibitory concentrations (MIC) as low as 0.07 µM and 1.1 µM, proving more effective than some first and second-line TB drugs. rsc.orgnih.gov These compounds also exhibited low cytotoxicity, suggesting their potential for further development as MDR-TB drugs. rsc.org

Another study focused on quinoline-4-carbonyl derivatives of piperazinyl-benzothiazinones. nih.gov Out of 30 synthesized hybrids, 24 showed substantial activity against Mycobacterium tuberculosis (Mtb) H37Rv, with MIC values ranging from 0.06 to 1 µg/ml. nih.gov These compounds were found to be largely non-toxic to Vero cells and demonstrated equipotent inhibition against clinical isolates of drug-resistant Mtb strains (MIC values of 0.03-0.25 µg/ml). nih.gov A lead compound from this series exhibited concentration-dependent bactericidal activity, completely eliminating Mtb bacilli within 7 days at 10 times its MIC. nih.gov

Table 1: Antituberculosis Activity of Selected Quinoline Analogues

| Compound Type | Target | Key Findings | Reference |

|---|---|---|---|

| Quinoline-piperazine sulfonamides and amides | Mycobacterium tuberculosis (various strains) | Two compounds showed significant inhibitory activity with MICs of 0.07 µM and 1.1 µM, surpassing the effectiveness of some standard TB drugs. rsc.orgnih.gov | rsc.orgnih.gov |

| Quinoline-4-carbonyl derivatives of piperazinyl-benzothiazinones | Mycobacterium tuberculosis H37Rv and drug-resistant strains | 24 out of 30 compounds exhibited substantial activity (MIC = 0.06-1 µg/ml). A lead compound showed bactericidal activity, eliminating Mtb within 7 days. nih.gov | nih.gov |

Other Investigated Pharmacological Effects (e.g., Anti-inflammatory, Analgesic, Anticonvulsant)

Beyond their antimicrobial and antiviral potential, quinoline derivatives have been investigated for a variety of other pharmacological effects. researchgate.netnih.gov

Anti-inflammatory and Analgesic Activity:

The quinoline core is associated with anti-inflammatory and analgesic properties. nih.gov Studies on piperazine derivatives have also pointed to their potential as new analgesic and anti-inflammatory drugs. nih.gov For example, a piperazine derivative, 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester (LQFM-008), has demonstrated both anti-nociceptive and anti-inflammatory effects in preclinical models. nih.gov The analgesic activity of some anticonvulsant drugs in models of inflammatory pain further suggests a link between these pharmacological activities. mdpi.com

Anticonvulsant Activity:

Several quinoline derivatives have been synthesized and evaluated for their anticonvulsant properties. researchgate.net In one study, a series of 8-substituted quinolines were tested against maximal electroshock (MES) and pentylenetetrazole (scMet) induced seizures. researchgate.net Compounds featuring a 2-hydroxypropyloxyquinoline moiety showed excellent anticonvulsant activity. researchgate.net Specifically, compounds like 8-(3'-(4''-phenylpiperazino)-2'-hydroxypropyloxy)quinoline were identified as potent anticonvulsive agents. researchgate.net The mechanism of action for some quinazolin-4(3H)-one derivatives, a related heterocyclic system, is thought to involve the GABAA receptor. mdpi.com

Table 2: Other Investigated Pharmacological Effects of Quinoline and Related Analogues

| Activity | Compound Type | Key Findings | Reference |

|---|---|---|---|

| Anti-inflammatory & Analgesic | Piperazine derivative (LQFM-008) | Reduced licking time in both neurogenic and inflammatory phases of the formalin test; reduced cell migration and protein exudation in a pleurisy model. nih.gov | nih.gov |

| Anticonvulsant | 8-Substituted quinolines | Compounds with a 2-hydroxypropyloxyquinoline moiety showed excellent anticonvulsant activity in MES and scMet seizure models. researchgate.net | researchgate.net |

Structure Activity Relationship Sar Studies of 3 Piperidin 4 Ylmethyl Quinoline Analogues

Fundamental Principles of SAR in Quinoline-Piperidine Hybrid Compounds

Quinoline (B57606) and piperidine (B6355638) moieties are recognized as "privileged scaffolds" in medicinal chemistry, appearing in a vast array of biologically active compounds and approved drugs. nih.govugent.benih.gov The strategic combination of these two heterocyclic systems into a single hybrid molecule is a prominent example of pharmacophore hybridization. nih.govresearchgate.net This approach aims to create novel chemical entities with potentially enhanced affinity for biological targets, improved physicochemical properties, or a dual mode of action to overcome challenges like drug resistance. nih.gov

The fundamental principle of SAR in these hybrids lies in the synergistic contribution of each component. The quinoline core often serves as the primary pharmacophore, anchoring the molecule to the target receptor or enzyme, while the piperidine ring and the linker connecting the two can modulate potency, selectivity, solubility, and pharmacokinetic properties. nih.govontosight.ai The spatial arrangement and electronic properties of the entire molecule, dictated by the nature and position of substituents on both rings and the characteristics of the linker, are crucial for biological activity. nih.govontosight.ai

Influence of Substituents and Modifications on the Quinoline Core on Biological Activity

The biological activity of 3-piperidin-4-ylmethyl-quinoline analogues is highly sensitive to substitutions and modifications on the quinoline nucleus. The type and position of these substituents can dramatically alter the compound's potency and spectrum of activity.

For instance, in the development of antiplasmodium agents, the 4-aminoquinoline (B48711) moiety is considered a principal pharmacophore essential for activity. nih.gov The addition of a chloro group at the 7-position, as seen in the well-known antimalarial chloroquine (B1663885), provides an additional enhancing effect on activity. nih.gov

In the context of antiviral research, substitutions on the quinoline core have been shown to be critical. Optimization of a 4-quinoline carboxylic acid analogue as a potent antiviral agent revealed that a fluorine atom at the 6-position was beneficial for activity against viruses like VSV and influenza. elsevierpure.comnih.gov

Anticancer research has also highlighted the importance of the quinoline substitution pattern. Studies on various quinoline-based derivatives have demonstrated that substituents can significantly influence cytotoxicity against cancer cell lines. nih.gov For example, the presence of a chlorine atom on a phenyl group attached to a pyrazole (B372694) linked to the quinoline was found to enhance cytotoxic potential. nih.gov

The following table summarizes the observed influence of specific quinoline core modifications on biological activity:

Table 1: Influence of Quinoline Core Modifications on Biological Activity| Modification/Substituent | Position | Target/Activity | Observed Effect | Reference(s) |

|---|---|---|---|---|

| Amino group | 4 | Antiplasmodium | Principal pharmacophore for activity. nih.gov | nih.gov |

| Chloro group | 7 | Antiplasmodium | Provides an additional effect, enhancing activity. nih.gov | nih.gov |

| Fluorine | 6 | Antiviral (DHODH inhibition) | Contributes to potent inhibitory activity. elsevierpure.comnih.gov | elsevierpure.comnih.gov |

| Carboxylic acid | 4 | Antiviral (DHODH inhibition) | Essential for activity in a specific series of analogues. elsevierpure.comnih.gov | elsevierpure.comnih.gov |

| Various substituents | - | Anticancer | Modulates cytotoxic potential. nih.gov | nih.gov |

Role of Piperidine Substituents and Linker Attributes in Modulating Pharmacological Effects

In the development of nonpeptide Gonadotropin-Releasing Hormone (GnRH) antagonists, SAR studies showed that while small substituents at the 6-position of the piperidine ring were tolerated, introducing a trifluoromethyl group at this position led to reduced clearance and increased oral bioavailability. nih.gov

The nature of the linker is also paramount. A study on piperidine-based derivatives as influenza virus inhibitors found that an ether linkage between the quinoline and piperidine was critical for potent inhibitory activity, proving superior to a thioether (sulfur) linkage. nih.gov Furthermore, the length of the linker can be a determining factor; in certain bisaminoquinoline derivatives, increasing the linker length resulted in improved cytotoxic action against cancer cells. nih.gov The inherent properties of the piperidine ring, such as its flexibility and lipophilicity, can also directly contribute to enhanced biological effects like cytotoxicity. ajchem-a.com

The table below details the impact of piperidine and linker modifications:

Table 2: Role of Piperidine and Linker Modifications in Modulating Pharmacological Effects| Modification | Location | Target/Activity | Observed Effect | Reference(s) |

|---|---|---|---|---|

| Trifluoromethyl group | 6-position of piperidine | GnRH antagonist | Reduced clearance, increased oral bioavailability. nih.gov | nih.gov |

| Ether linkage | Linker | Anti-influenza | Critical for potent inhibitory activity. nih.gov | nih.gov |

| Thioether linkage | Linker | Anti-influenza | Less active compared to ether linkage. nih.gov | nih.gov |

| Increased linker length | Linker | Anticancer | Improved cytotoxic action. nih.gov | nih.gov |

| Piperidine ring itself | - | Anticancer | Greater flexibility and lipophilicity can increase cytotoxicity. ajchem-a.com | ajchem-a.com |

Identification and Elucidation of Key Pharmacophore Features for Specific Biological Targets

A pharmacophore is an abstract representation of the essential three-dimensional arrangement of molecular features required for a compound to exert a specific biological effect. fiveable.me SAR studies are instrumental in identifying these key features, which typically include hydrogen bond donors and acceptors, aromatic rings for π-π interactions, hydrophobic centers, and charged/ionizable groups.

For antiplasmodium activity, the 4-aminoquinoline moiety is a well-established key pharmacophore, crucial for the drug's mechanism of action which involves inhibiting heme crystallization. nih.gov

In the case of certain antiviral agents that target the human enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), a critical pharmacophoric feature was identified as the ability of the quinoline ring system to engage in π-π stacking with a phenylalanine residue (Phe62) in the enzyme's active site. researchgate.net Analogues lacking this capability showed a significant loss of activity. researchgate.net

For some quinolone-based antibacterial agents, the essential pharmacophore is the 1,4-dihydro-4-oxo-pyridin-3-carboxylic acid moiety, which must be fused to an aromatic ring. slideshare.net This core structure is fundamental for their antibacterial action. slideshare.net

The elucidation of these pharmacophore models is a critical step in rational drug design, guiding the virtual screening of compound libraries and the design of new analogues with optimized interactions with their biological targets. fiveable.me

Computational and Theoretical Investigations

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forecasting the affinity and interaction patterns between them. jetir.org This method is crucial for understanding how a molecule like 3-Piperidin-4-ylmethyl-quinoline might interact with biological targets. The process involves preparing the 3D structures of the ligand and the protein, followed by a search algorithm that places the ligand into the receptor's binding site in various conformations. jetir.orgresearchgate.net A scoring function then estimates the binding affinity for each pose. jetir.org

The binding affinity, often expressed as the free energy of binding (ΔG) in kcal/mol or as an inhibition constant (Ki), quantifies the strength of the ligand-receptor interaction. Lower energy values indicate a more stable complex and higher affinity. While specific docking studies for this compound are not extensively detailed in the reviewed literature, research on analogous structures provides valuable insights. For instance, studies on 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline (B57606) derivatives revealed binding affinities ranging from -5.7 to -6.2 kcal/mol against the protein 1OC3. researchgate.net Similarly, docking of other quinoline derivatives has shown binding energies as low as -9.67 kcal/mol, indicating potent interactions with their respective targets. researchgate.net The affinity of a ligand is influenced by various interactions, including hydrogen bonds and hydrophobic contacts within the active site of the protein. jetir.org

Table 1: Representative Binding Affinities of Quinoline Derivatives from Docking Studies

| Compound Class | Target Protein | Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| 4-(Piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline Analogues | 1OC3 | -5.7 to -6.2 | researchgate.net |

| Quinoline Derivative (6b) | S. aureus PBP (3HUN) | -9.67 | researchgate.net |

| Thiopyrano[2,3-b]quinoline Derivatives | CB1a (2IGR) | -5.3 to -6.1 | nih.gov |

Beyond predicting affinity, molecular docking elucidates the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions are fundamental to a molecule's biological activity. For quinoline-based inhibitors, several recurrent interactions are observed. Crystallography and in-silico studies of c-Met inhibitors highlight π-π stacking interactions between the quinoline ring and tyrosine residues (e.g., Tyr1159) and the formation of hydrogen bonds between the quinoline nitrogen and backbone amides of methionine residues (e.g., Met1160). nih.gov These interactions are pivotal for anchoring the ligand within the ATP-binding site. nih.gov Other documented interactions for related structures include π-sigma, π-alkyl, and π-anion interactions with various amino acid residues in the target's active site. nih.govnih.gov The piperidine (B6355638) ring can also engage in crucial hydrophobic or hydrogen bond interactions, further stabilizing the complex.

Density Functional Theory (DFT) Calculations for Electronic and Structural Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. nih.gov It is employed to optimize molecular geometry, calculate vibrational frequencies, and analyze frontier molecular orbitals, which helps in understanding a molecule's stability and reactivity. nih.govresearchgate.net Calculations are typically performed using a specific functional, such as B3LYP, and a basis set like 6-31G or 6-311G. researchgate.netnih.gov

Table 2: Representative Frontier Orbital Energies from DFT Studies

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|---|

| Quinoline | B3LYP/6-31+G(d,p) | -6.4 | -1.8 | 4.6 | scirp.org |

| Novel Quinoline Derivative | B3LYP/6-311++G(d,p) | - | - | 4.06 | researchgate.net |

| Imidazole Derivative | B3LYP/6-311G(d,p) | - | - | 2.80 | researchgate.net |

Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the ground state. nih.gov This analysis provides detailed information on bond lengths, bond angles, and dihedral angles. For the parent quinoline molecule, DFT calculations have produced optimized geometric parameters that show good agreement with experimental data. scirp.org The addition of a flexible substituent like piperidin-4-ylmethyl introduces multiple possible conformations. Conformational analysis is therefore essential to identify the most stable, low-energy conformers of this compound, which are likely to be the biologically active forms. This optimization is a prerequisite for accurate molecular docking simulations and other computational studies. researchgate.net

Future Research Directions and Therapeutic Potential

Design and Synthesis of Next-Generation Analogues with Enhanced Potency and Selectivity

The development of novel analogues of 3-Piperidin-4-ylmethyl-quinoline is a key area of research aimed at improving therapeutic efficacy and selectivity. Synthetic strategies are being devised to create libraries of related compounds, allowing for a systematic exploration of the structure-activity relationship (SAR).

One common synthetic route involves the coupling of a pre-functionalized quinoline (B57606) core with a suitable piperidine (B6355638) derivative. For instance, a Friedländer annulation can be employed to construct the quinoline ring, followed by the introduction of the piperidin-4-ylmethyl group at the 3-position. Modifications can be introduced at various positions on both the quinoline and piperidine rings to modulate the compound's properties. For example, the synthesis of 3-(Arylsulfonyl)-8-(piperidin-4-yl amino)quinoline derivatives has been reported as a strategy to develop potent 5-HT6 receptor antagonists. researchgate.net The introduction of different aryl sulfonyl groups allows for the fine-tuning of receptor affinity and selectivity.

Furthermore, the synthesis of spirocyclic derivatives, such as 3′,4′-dihydrospiro[piperidine-4,2′(1′H)quinolines], represents another innovative approach to creating novel analogues. researchgate.netnih.gov These rigidified structures can offer improved binding to target proteins by reducing conformational flexibility. The synthesis of such compounds often involves a multi-step sequence, starting from readily available materials like 1-benzyl-4-piperidone. nih.gov

The generation of compound libraries through parallel synthesis is a powerful tool for hit confirmation and lead optimization. researchgate.net This high-throughput approach enables the rapid synthesis and screening of numerous analogues, accelerating the discovery of compounds with enhanced potency and selectivity.

Exploration of Novel Pharmacological Targets for this compound Derivatives

The structural motif of this compound suggests its potential to interact with a wide range of biological targets, opening up avenues for new therapeutic applications. ontosight.ai Research into structurally similar compounds has revealed a variety of pharmacological activities.

Central Nervous System Disorders: Derivatives of quinoline-piperidine have shown promise in the treatment of neurological and psychiatric conditions. For example, 3-(Arylsulfonyl)-8-(piperidin-4-yl amino)quinoline derivatives have been identified as potent antagonists of the 5-HT6 receptor, a target implicated in cognitive function and mood regulation. researchgate.net Additionally, 3′,4′-Dihydrospiro[piperidine-4,2′(1′H)quinoline] derivatives have demonstrated acetylcholinesterase (AChE) inhibitory activity, suggesting their potential in managing Alzheimer's disease. researchgate.netnih.gov

Oncology: The quinoline scaffold is a common feature in many anticancer agents. nih.gov Derivatives of this compound are being investigated for their potential to inhibit various molecular targets involved in cancer progression, such as protein kinases. nih.govnih.gov The piperidine moiety can also contribute to anticancer activity, as seen in various piperidine-containing compounds that induce apoptosis in cancer cells. nih.govresearchgate.net

Infectious Diseases: Quinoline-based compounds have a long history in the treatment of infectious diseases, most notably malaria. nih.gov The this compound scaffold can be explored for its potential against various pathogens. Research on other quinoline-piperidine conjugates has shown potent antiplasmodial activity, suggesting that derivatives of this compound could also be effective antimalarial agents. nih.govresearchgate.net

Application of Advanced Computational Modeling in Rational Drug Design

Computational methods are becoming indispensable in the rational design of novel therapeutics based on the this compound scaffold. patsnap.com These in silico techniques provide valuable insights into drug-target interactions, helping to guide the synthesis of more potent and selective compounds.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For quinoline-piperidine derivatives, molecular docking can be used to understand how modifications to the scaffold affect binding affinity and selectivity for targets such as the 5-HT6 receptor or acetylcholinesterase. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. patsnap.com For this compound analogues, QSAR models can be developed to predict the potency of new derivatives before they are synthesized, thereby prioritizing the most promising candidates.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex, offering insights into the stability of the interaction over time. This can be particularly useful for understanding the binding of flexible molecules like this compound and its derivatives to their biological targets.

By integrating these computational approaches, researchers can accelerate the drug discovery process, reduce the number of compounds that need to be synthesized and tested, and ultimately design more effective therapeutic agents.

Optimization Strategies for Lead Compounds derived from this compound

Once a promising lead compound containing the this compound scaffold is identified, it undergoes a rigorous optimization process to enhance its drug-like properties. researchgate.netpatsnap.comajrconline.org This involves a multi-parameter optimization to improve potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Guided Modifications: A systematic exploration of the SAR is crucial for lead optimization. patsnap.com By making small, targeted modifications to the lead compound and evaluating their effect on biological activity, researchers can identify key structural features responsible for its therapeutic effects. For example, in the case of 3-(Arylsulfonyl)-8-(piperidin-4-yl amino)quinoline derivatives, varying the substituent on the aryl sulfonyl group can significantly impact 5-HT6 receptor affinity. researchgate.net

Improving Pharmacokinetic Properties: A key aspect of lead optimization is to ensure that the compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties. This may involve modifying the lipophilicity of the molecule, introducing or removing hydrogen bond donors and acceptors, and blocking sites of potential metabolism. For instance, the introduction of a fluorine atom can sometimes improve metabolic stability and bioavailability.

Enhancing Selectivity: To minimize off-target effects, lead compounds must be optimized for selectivity towards their intended biological target. This can be achieved by designing analogues that exploit subtle differences in the binding sites of related proteins. Computational modeling can be particularly helpful in designing more selective inhibitors.

Through an iterative process of design, synthesis, and testing, guided by SAR and computational insights, lead compounds derived from the this compound scaffold can be transformed into viable clinical candidates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.